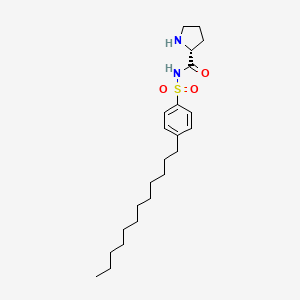
(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound with a unique structure. It belongs to the class of sulfonamide derivatives and contains a pyrrolidine ring. The compound’s chirality arises from the ®-configuration at the nitrogen atom.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a suitable amine (e.g., ®-pyrrolidine-2-carboxylic acid amide) with a sulfonyl chloride (e.g., 4-dodecylbenzenesulfonyl chloride). The reaction typically occurs in an organic solvent (such as dichloromethane or tetrahydrofuran) and requires a base (e.g., triethylamine) to facilitate the formation of the sulfonamide bond.
Reaction Conditions: The reaction conditions may vary, but generally, the reaction proceeds at room temperature or under mild heating. Purification methods include column chromatography or recrystallization.
Industrial Production: Industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Companies may employ continuous flow chemistry or batch processes to produce large quantities.
Chemical Reactions Analysis
Reactions:
Sulfonamide Formation: The key reaction involves the nucleophilic attack of the amine nitrogen on the sulfonyl chloride carbon, leading to the formation of the sulfonamide linkage.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking the sulfonamide bond.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfonamide amine.
Substitution: The phenylsulfonyl group can undergo substitution reactions (e.g., nucleophilic aromatic substitution) at the para position.
Sulfonyl Chloride: Used for sulfonamide formation.
Base (e.g., Triethylamine): Facilitates the reaction.
Acid or Base: For hydrolysis.
Hydride Reducing Agents (e.g., Lithium Aluminum Hydride): For reduction.
Major Products: The major product is the desired sulfonamide compound, “®-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide.”
Scientific Research Applications
Chemistry::
Catalysis: The compound may serve as a ligand or catalyst in asymmetric synthesis.
Materials Science: Its unique structure could find applications in materials design.
Enzyme Inhibition: It may act as an enzyme inhibitor due to its sulfonamide group.
Drug Development: Researchers explore its potential as a drug candidate.
Surfactants: The long alkyl chain makes it suitable for surfactant applications.
Mechanism of Action
The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its combination of a pyrrolidine ring, sulfonyl group, and long alkyl chain sets it apart. Similar compounds include other sulfonamides, but none exhibit precisely the same structure.
Properties
Molecular Formula |
C23H38N2O3S |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(2R)-N-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)25-23(26)22-14-12-19-24-22/h15-18,22,24H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1 |
InChI Key |
FAGYODAJNLXMRF-JOCHJYFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@H]2CCCN2 |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


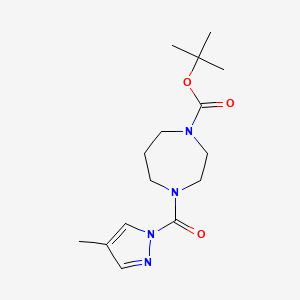

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)
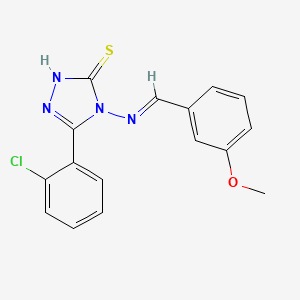


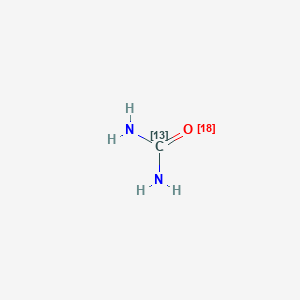
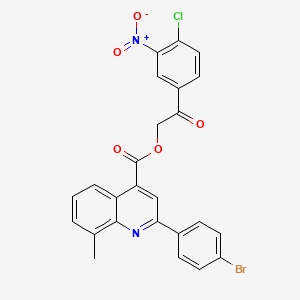
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)



![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
